molecular formula C28H27N3O2 B11564149 2-(Dibenzylamino)-N'-[(E)-(2-methoxynaphthalen-1-YL)methylidene]acetohydrazide

2-(Dibenzylamino)-N'-[(E)-(2-methoxynaphthalen-1-YL)methylidene]acetohydrazide

Cat. No.: B11564149
M. Wt: 437.5 g/mol
InChI Key: JWDLNIHBAJSIBG-RDRPBHBLSA-N
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Description

2-(Dibenzylamino)-N’-[(E)-(2-methoxynaphthalen-1-YL)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dibenzylamino group, a methoxynaphthyl group, and an acetohydrazide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibenzylamino)-N’-[(E)-(2-methoxynaphthalen-1-YL)methylidene]acetohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dibenzylamino Intermediate: The initial step involves the reaction of benzylamine with benzyl chloride to form dibenzylamine.

    Introduction of the Acetohydrazide Moiety: Dibenzylamine is then reacted with acetohydrazide under appropriate conditions to introduce the acetohydrazide group.

    Condensation with Methoxynaphthaldehyde: The final step involves the condensation of the intermediate with 2-methoxynaphthaldehyde to form the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(Dibenzylamino)-N’-[(E)-(2-methoxynaphthalen-1-YL)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or reagent in biochemical assays.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dibenzylamino)-N’-[(E)-(2-methoxynaphthalen-1-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxynaphthyl group in 2-(Dibenzylamino)-N’-[(E)-(2-methoxynaphthalen-1-YL)methylidene]acetohydrazide distinguishes it from similar compounds, potentially offering unique reactivity and applications in various fields.

Properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

2-(dibenzylamino)-N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C28H27N3O2/c1-33-27-17-16-24-14-8-9-15-25(24)26(27)18-29-30-28(32)21-31(19-22-10-4-2-5-11-22)20-23-12-6-3-7-13-23/h2-18H,19-21H2,1H3,(H,30,32)/b29-18+

InChI Key

JWDLNIHBAJSIBG-RDRPBHBLSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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